molecular formula C12H14O3 B14033463 Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B14033463
M. Wt: 206.24 g/mol
InChI Key: BGMRSNJDFCWVMA-VHSXEESVSA-N
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Description

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3. It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group and a carboxylate ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate typically involves the reaction of an aldehyde with a phosphorane compound in an organic solvent. The reaction mixture is then heated with water to obtain the desired ester . Common solvents used in this process include tetrahydrofuran, toluene, and mixtures thereof .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl trans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is unique due to its specific structural features, such as the methoxyphenyl group and the cyclopropane ring

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h3-6,9-10H,7H2,1-2H3/t9-,10+/m0/s1

InChI Key

BGMRSNJDFCWVMA-VHSXEESVSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)OC

Origin of Product

United States

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